N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide
Description
N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalene moiety and a 2,4-dioxooxazolidine ring.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-21(13-18-11-6-10-16-7-4-5-12-19(16)18)24-20(17-8-2-1-3-9-17)14-25-22(27)15-29-23(25)28/h1-12,20H,13-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCQWBDDKYUGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where a phenyl group is alkylated with an ethyl halide in the presence of a Lewis acid catalyst.
Attachment of the Naphthyl Acetamide Moiety: The final step involves the acylation of the oxazolidinone-phenylethyl intermediate with a naphthyl acetic acid derivative, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenylethyl group or the naphthyl ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxazolidinone ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide
Major Products
Oxidation Products: Oxidized derivatives of the phenylethyl and naphthyl groups
Reduction Products: Reduced oxazolidinone ring derivatives
Substitution Products: Substituted acetamide derivatives
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring may play a role in binding to active sites, while the phenylethyl and naphthyl groups could contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound’s uniqueness lies in its 2,4-dioxooxazolidine ring , a five-membered heterocycle with two ketone groups. This contrasts with related compounds such as:
- Triazole-containing analogs (e.g., 6a-m in ): These feature 1,2,3-triazole rings synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). The triazole ring provides distinct hydrogen-bonding and π-stacking capabilities compared to the dioxooxazolidine’s oxygen-rich environment.
- Benzothiazole-linked acetamides (): The benzothiazole ring’s sulfur atom introduces electronic and solubility differences relative to the dioxooxazolidine’s oxygen atoms.
Table 1: Key Structural Comparisons
Physicochemical Properties
- Bond Lengths and Stability : highlights bond-length variations in acetamide derivatives. For example, the C1–C2 bond in N-(4-bromophenyl)acetamide is 1.501 Å, whereas analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibit slight deviations (1.53 Å). These differences may influence conformational stability and intermolecular interactions .
Biological Activity
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazolidinone ring, a phenylethyl group, and a naphthalene moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 314.35 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Oxazolidinone Intermediate : This step utilizes phenylglyoxal and barbituric acid derivatives.
- Introduction of the Phenylethyl Group : Achieved through acylation reactions.
- Coupling with Naphthalene : This involves the use of coupling agents to facilitate the formation of the final product.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth by interfering with protein synthesis mechanisms, likely through binding to ribosomal subunits.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This could have implications for treating conditions characterized by chronic inflammation.
Neuroprotective Activity
The structural components of the compound suggest potential interactions with neurological targets, possibly affecting neuronal growth and regeneration. Studies have indicated that it may enhance neurotrophic factors, promoting neuronal survival and differentiation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro Study on Antimicrobial Activity | Showed effective inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Anti-inflammatory Pathway Analysis | Demonstrated inhibition of COX enzymes, indicating a mechanism for reducing inflammation. |
| Neuroprotective Effects in Animal Models | Reported enhancement in neuronal survival rates in models of neurodegeneration. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
